(2E)-3-(2,3-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Description
(2E)-3-(2,3-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2,3-dimethoxyphenyl group at the β-position and a thiophen-2-yl moiety at the α-position. Chalcones are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-13-6-3-5-11(15(13)18-2)8-9-12(16)14-7-4-10-19-14/h3-10H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAIVTMCGXHWPX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,3-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy groups and the thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Alcohols, alkanes, or other reduced forms.
Substitution: Halogenated derivatives, alkylated products, or other substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) or other key enzymes involved in inflammation and cancer.
Modulating signaling pathways: Affecting pathways like NF-κB, MAPK, or PI3K/Akt, which are involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Melting Points of Selected Chalcones
*Compound 6g includes additional phthalazine and diaminopyrimidine substituents.
Key Observations :
- Thiophene vs.
- Substituent Effects: The 2,3-dimethoxy groups on the phenyl ring improve solubility and may participate in hydrogen bonding, as seen in analogs like (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, which exhibits antimalarial activity (ED₅₀ = 17.36 mg/kg) .
- Melting Points : The phthalazine-containing analog (6g) has a higher melting point (235–237°C) due to increased molecular rigidity and π-stacking interactions .
Key Observations :
- Antiplasmodial Activity: The 4-aminophenyl analog demonstrates significant antiplasmodial effects, suggesting that electron-donating groups (e.g., -NH₂) enhance bioactivity .
- Anticancer Potential: Chalcones with naphthyl or trimethoxyphenyl groups exhibit apoptosis induction, but the thiophene-containing target compound’s activity remains unexplored .
- Nonlinear Optical Properties: The chloro-thiophene analog shows reduced hyperpolarizability (β = 0.24) compared to nitro-substituted derivatives (β = 2.77), indicating substituents critically modulate optoelectronic behavior .
Spectroscopic and Computational Studies
- DFT Analysis : Studies on analogs like 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one reveal charge distribution patterns, with sulfur in thiophene contributing to electron delocalization .
- IR and NMR : The 2,3-dimethoxy group in the target compound likely shows characteristic C-O stretching (∼1250 cm⁻¹) and methoxy proton resonances (δ 3.8–4.0 ppm) in NMR, consistent with related structures .
Biological Activity
(2E)-3-(2,3-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a member of the chalcone family, is noted for its diverse biological activities. Chalcones are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H14O3S
- Molecular Weight : 274.34 g/mol
- CAS Number : 941717-87-9
The chalcone structure consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is crucial for its biological activity.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 6.55 - 10.14 | Induces apoptosis via caspase activation |
| HepG2 | 4.64 | Inhibits tubulin polymerization |
| HCT116 | 6.31 | G2/M phase arrest |
Studies suggest that the presence of methoxy groups enhances the compound's ability to induce apoptosis through intrinsic pathways and disrupts microtubule dynamics essential for cell division .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Properties
Research has demonstrated that this chalcone derivative possesses anti-inflammatory effects. It significantly reduces the production of pro-inflammatory cytokines such as TNF-α in activated macrophages.
| Cytokine | Inhibition (%) | IC50 (µM) |
|---|---|---|
| TNF-α | 50% | 14.6 |
This activity is attributed to its ability to modulate signaling pathways involved in inflammation .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Signal Pathway Modulation : It is believed to affect various signaling pathways related to apoptosis and inflammation.
- Molecular Docking Studies : These studies suggest that the compound can bind effectively to the active sites of target proteins involved in cancer progression and inflammation .
Case Studies
Recent studies have further elucidated the biological potential of this compound:
- Study on Anticancer Activity : A study published in MDPI reported that modifications in the structure of chalcones significantly enhance their anticancer properties by stabilizing enzyme-inhibitor complexes through electrostatic interactions .
- Study on Anti-inflammatory Effects : Research indicated that this compound could suppress TNF-α production by up to 50% in peritoneal macrophages stimulated with lipopolysaccharides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
